Bis(2,3-dibromosalicyl)fumarate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
106044-07-9 |
|---|---|
Molecular Formula |
C18H14Br4O6-2 |
Molecular Weight |
671.9 g/mol |
IUPAC Name |
3,4-dibromo-2-[(E)-4-(2,3-dibromo-6-carboxyphenoxy)-4-oxobut-2-enoyl]oxybenzoic acid |
InChI |
InChI=1S/C18H8Br4O8/c19-9-3-1-7(17(25)26)15(13(9)21)29-11(23)5-6-12(24)30-16-8(18(27)28)2-4-10(20)14(16)22/h1-6H,(H,25,26)(H,27,28)/b6-5+ |
InChI Key |
UEHRKNCNWDEMQK-UHFFFAOYSA-L |
SMILES |
C1=CC(=C(C(=C1C(=O)O)OC(=O)C=CC(=O)OC2=C(C=CC(=C2Br)Br)C(=O)O)Br)Br |
Isomeric SMILES |
C1=CC(=C(C(=C1C(=O)O)OC(=O)/C=C/C(=O)OC2=C(C=CC(=C2Br)Br)C(=O)O)Br)Br |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)OC(=O)C=CC(=O)OC2=C(C=CC(=C2Br)Br)C(=O)O)Br)Br |
Synonyms |
2,3-fumaryl-diaspirin bis(2,3-dibromosalicyl)fumarate PN517 compound |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Bis 2,3 Dibromosalicyl Fumarate
Advanced Synthetic Routes to Bis(2,3-dibromosalicyl)fumarate and its Analogues
The synthesis of this compound, a significant acylating agent, is a multi-step process. The core strategy involves the bromination of salicylic (B10762653) acid followed by an esterification reaction with fumaryl (B14642384) chloride. This approach is analogous to the synthesis of its 3,5-dibromo isomer.
Bromination Strategies in Salicyl Fumarate (B1241708) Synthesis
The initial and crucial step in the synthesis is the bromination of salicylic acid. Specifically, 2,3-Dibromosalicylic acid is synthesized through electrophilic substitution. This reaction involves treating salicylic acid with bromine (Br₂) in a solvent like glacial acetic acid, often in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction conditions, including temperature and the rate of bromine addition, are critical to control the regioselectivity and yield of the desired dibrominated product. ias.ac.in For instance, a dropwise addition of bromine at a controlled temperature (e.g., 0–5°C) followed by a period of stirring at room temperature is a common practice.
It's important to note that direct bromination of salicylic acid can lead to a mixture of products, including 5-bromo-salicylic acid and 3,5-dibromo-salicylic acid. ias.ac.in Therefore, careful control over the reaction stoichiometry and conditions is necessary to maximize the formation of the 2,3-dibromo isomer.
Formation of Fumarate Linkages
The second major step is the formation of the fumarate bridge, which connects two molecules of the dibromosalicyl moiety. This is typically achieved through an esterification reaction between 2,3-dibromosalicylic acid and fumaryl chloride. The reaction is generally carried out under anhydrous conditions in a dry solvent like toluene, with a base such as pyridine (B92270) to neutralize the hydrochloric acid byproduct. The mixture is often refluxed to drive the reaction to completion.
The fumarate moiety is a key structural element, and its formation is central to the molecule's function. In biological systems, the enzyme fumarase catalyzes the reversible hydration of fumarate to S-malate, a reaction that is part of the citric acid cycle. wikipedia.org The mechanism of this biological transformation is well-studied and proceeds through a stereospecific trans-addition. wikipedia.org While the synthetic formation of the fumarate ester is a different chemical process, the inherent reactivity of the fumarate double bond is a critical aspect of the molecule's design.
Purification Methodologies for High-Purity Dibromosalicyl Fumarates
After the synthesis, purification of this compound is essential to remove unreacted starting materials, byproducts, and isomers. A common method for purification is recrystallization from a suitable solvent, such as ethanol.
To ensure high purity, various analytical techniques are employed. Reverse-phase high-performance liquid chromatography (HPLC) is a powerful tool to detect and quantify any hydrolysis byproducts, like the monoester. For applications involving biological macromolecules, such as hemoglobin, techniques like two-dimensional gel electrophoresis can be used to confirm the specificity of the crosslinking reaction. Additionally, DEAE-cellulose chromatography can be utilized for purification, with UV-Vis spectroscopy serving as a method to verify the structural integrity of the purified compound.
Design and Synthesis of Novel this compound Derivatives
The core structure of this compound can be modified to create novel derivatives with tailored properties. These modifications can be designed to alter the molecule's reactivity, solubility, or to introduce additional functionalities.
Modifications for Tailored Reactivity
The reactivity of this compound is largely dictated by the electrophilic nature of the fumarate double bond and the acylating potential of the ester groups. Modifications to the salicylic acid ring or the fumarate backbone can fine-tune this reactivity. For instance, altering the position or number of bromine atoms on the salicylic ring can influence the electronic properties of the molecule and, consequently, its reactivity towards nucleophiles.
The inherent reactivity of fumarates is also exploited in other contexts. For example, dimethyl fumarate (DMF) is known to undergo Michael addition with thiol groups of cysteine residues in proteins, a process termed protein succination. mdpi.com This covalent modification underlies some of the biological effects of DMF. mdpi.com This principle of covalent modification can be harnessed in the design of new this compound derivatives with specific protein targets in mind.
Synthesis of Multifunctional Dibromosalicyl Fumarate Reagents
Building upon the core structure, it is conceivable to synthesize multifunctional reagents. This can be achieved by incorporating additional reactive groups into the molecule. For instance, the introduction of bioorthogonal tags, such as tetrazines, could enable rapid and specific labeling or crosslinking in complex biological systems. d-nb.info This approach has been successfully used to create multifunctional radiolabeled reagents for applications in nuclear medicine. d-nb.info
The synthesis of such multifunctional derivatives would likely involve a modular approach, where different functional units are synthesized separately and then linked together. This strategy offers flexibility in designing reagents with a wide range of properties for specific research applications.
Reaction Mechanisms and Chemical Reactivity of Bis 2,3 Dibromosalicyl Fumarate
Mechanistic Investigations of Acylation Reactions
The reactivity of Bis(2,3-dibromosalicyl)fumarate is centered around its ability to acylate nucleophilic groups, a process of significant interest in biochemical and therapeutic research.
Ester Hydrolysis Mechanisms in Biological Milieu
While detailed mechanistic studies specifically on the ester hydrolysis of this compound in a biological environment are not extensively documented in publicly available literature, general principles of ester hydrolysis can be inferred. The presence of ester linkages makes the molecule susceptible to hydrolysis, a reaction that can be catalyzed by enzymes or occur spontaneously, particularly at physiological pH. The rate and extent of this hydrolysis are critical factors influencing the compound's stability and bioavailability for its intended reactions. For the related compound, Bis(3,5-dibromosalicyl)fumarate (B1238764), it has been noted that its ester groups are prone to hydrolysis at the erythrocyte membrane, which can limit its intracellular efficacy.
Site-Selective Reactivity with Amino Groups and Other Nucleophiles
Advanced Studies on Protein Cross-linking Chemistry
The primary application of this compound explored in the literature is its ability to cross-link proteins, most notably hemoglobin.
Specificity and Selectivity in Hemoglobin Cross-linking
This compound is utilized as a potent hemoglobin acylating agent, where it covalently modifies the protein by cross-linking its beta chains. This modification has been a subject of research in the context of blood disorders like sickle cell anemia, as it can influence the oxygen-binding properties of hemoglobin.
While detailed studies specifying the preferential reactions of the 2,3-isomer with different forms of hemoglobin are limited, research on the analogous 3,5-isomer provides some insights that may be directionally relevant, although direct extrapolation is not scientifically rigorous without specific data for the 2,3-isomer.
Specific studies detailing the preferential reaction of this compound with oxyhemoglobin and the precise lysine (B10760008) residues on the beta chains are not extensively available in the public domain. For the related compound, Bis(3,5-dibromosalicyl)fumarate, it has been shown to cross-link the two beta 82 lysine residues in oxyhemoglobin. nih.govnih.gov
Similarly, specific research on the cross-linking of alpha chains in deoxyhemoglobin by this compound is not well-documented. Studies on the 3,5-isomer have demonstrated that it can cross-link the Lys 99 alpha 1 and Lys 99 alpha 2 residues in deoxyhemoglobin. nih.govnih.gov
Kinetic and Thermodynamic Aspects of Cross-linking Reactions
The fumarate (B1241708) bridge connecting the two dibromosalicyl groups plays a crucial role in the reactivity of the molecule. The electron-withdrawing nature of the carbon-carbon double bond in the fumarate moiety enhances the electrophilicity of the adjacent ester carbonyl carbons. This makes them more susceptible to nucleophilic attack by lysine residues on proteins like hemoglobin.
Research comparing Bis(3,5-dibromosalicyl)fumarate with its succinate (B1194679) analog, which has a more flexible single-bonded succinyl bridge, highlights the kinetic advantage of the fumarate derivative. The rigid, electron-withdrawing fumarate structure leads to a significantly higher reaction rate. For instance, Bis(3,5-dibromosalicyl)fumarate exhibits a five-fold greater reactivity in solution compared to the succinate analog. The rate constant for the reaction of Bis(3,5-dibromosalicyl)fumarate with hemoglobin has been reported to be approximately 1.9 × 10⁻⁵ min⁻¹. In contrast, the succinate analog has a much lower rate constant, demonstrating the kinetic favorability of the fumarate structure for cross-linking.
It is important to note that the 2,3-dibromo substitution pattern in the title compound is known to introduce steric hindrance, which can reduce its reactivity compared to the 3,5-dibromo analogs. This suggests that while the general principles of reactivity conferred by the fumarate bridge apply, the kinetic rates for this compound may be slower than those reported for the 3,5-isomer.
| Compound | Reaction Rate Constant (min⁻¹) | Relative Reactivity |
| Bis(3,5-dibromosalicyl)fumarate | 1.9 × 10⁻⁵ | 5-fold higher |
| Bis(3,5-dibromosalicyl)succinate | Not specified | Lower |
This table presents comparative reactivity data for the 3,5-isomer, highlighting the kinetic advantage of the fumarate bridge.
Influence of Protein Conformational States on Cross-linking Efficiency
The efficiency of cross-linking by this compound and its analogs is highly dependent on the conformational state of the target protein, particularly in the case of allosteric proteins like hemoglobin. The spatial arrangement of reactive amino acid residues, such as lysine, changes with the protein's conformation, thereby influencing the accessibility and proximity of these residues to the cross-linking agent.
Studies with Bis(3,5-dibromosalicyl)fumarate have demonstrated that this reagent can selectively cross-link different sites on hemoglobin depending on its oxygenation state, which corresponds to distinct conformational states (R-state for oxyhemoglobin and T-state for deoxyhemoglobin). In the oxygenated (R-state) conformation, the reagent preferentially cross-links the two β-subunits at their Lys-82 residues. Conversely, in the deoxygenated (T-state) conformation, the primary cross-linking occurs between the α-subunits at their Lys-99 residues.
This specificity indicates that the distance and orientation between the target lysine residues in each conformational state are critical for an effective cross-linking reaction. The rigid fumarate bridge of the reagent acts as a molecular ruler, and a successful cross-link can only be formed when the distance between the nucleophilic amino groups of the lysine residues matches the span of the reagent.
The cross-linking reaction itself can, in turn, stabilize a particular conformational state. For example, cross-linking hemoglobin with Bis(3,5-dibromosalicyl)fumarate in the deoxygenated state stabilizes the T-state, which has a lower oxygen affinity. This demonstrates a reciprocal relationship between protein conformation and cross-linking efficiency: the initial conformation dictates the reaction site and efficiency, while the resulting covalent bond can lock the protein in that specific conformation.
Oxidative Pathways and Radical Interactions
While the primary reactivity of this compound is its acylating ability, the potential for oxidative pathways and interactions with free radicals exists, particularly given the presence of a phenolic system and bromine substituents. Although direct studies on the oxidative degradation of this specific compound are scarce, general principles of radical chemistry of halogenated aromatic compounds and salicylates provide a framework for understanding its likely behavior.
Reaction with Oxygen-Derived Free Radicals
Oxygen-derived free radicals, such as the hydroxyl radical (•OH) and superoxide (B77818) anion (O₂•⁻), are highly reactive species that can interact with aromatic molecules. The hydroxyl radical is a powerful oxidizing agent capable of attacking the aromatic ring of salicylate (B1505791) and its derivatives. nih.gov This can lead to the formation of hydroxylated products. nih.gov For instance, the reaction of salicylate with hydroxyl radicals is known to produce dihydroxybenzoic acids. nih.gov
In the context of this compound, the aromatic rings are susceptible to attack by hydroxyl radicals. This could initiate a cascade of oxidative reactions, potentially leading to the degradation of the molecule. The presence of electron-withdrawing bromine atoms on the ring may influence the sites of radical attack.
Superoxide, while less reactive than the hydroxyl radical, can also participate in redox reactions. It can act as a nucleophile or a reducing agent. Its direct reaction with this compound is less certain without specific experimental data. However, in biological systems, superoxide can be a precursor to more reactive species like hydrogen peroxide and, subsequently, hydroxyl radicals through the Fenton reaction.
Mechanistic Insights into Oxidation Processes
The oxidation of this compound would likely proceed through mechanisms involving the formation of radical intermediates. Attack by a hydroxyl radical on one of the dibromosalicyl rings could lead to the formation of a hydroxycyclohexadienyl radical intermediate. This intermediate can then undergo further reactions, such as the elimination of water or a bromide ion, to form a more stable radical or a final oxidized product.
The ester linkages, while central to the cross-linking reaction, could also be sites of oxidative cleavage, particularly under conditions of significant oxidative stress. This would lead to the breakdown of the molecule into its constituent parts: dibromosalicylic acid and fumaric acid.
Furthermore, the bromine atoms themselves can be involved in radical reactions. Under certain conditions, such as exposure to high-energy radiation or in the presence of potent radical initiators, homolytic cleavage of the carbon-bromine bond could occur, generating an aryl radical and a bromine radical. These highly reactive species would then propagate further radical chain reactions, leading to a complex mixture of degradation products. The general principles of free radical halogenation suggest that such processes are energetically demanding but can be initiated by potent radical sources.
It is also conceivable that the fumarate double bond could be a target for radical addition reactions, which would disrupt the conjugated system and alter the geometry and reactivity of the cross-linking bridge.
Structural Elucidation and Conformational Analysis of Bis 2,3 Dibromosalicyl Fumarate and Its Conjugates
Advanced Spectroscopic Characterization Techniques
Advanced spectroscopic techniques are indispensable for the definitive structural elucidation and conformational analysis of molecules like Bis(2,3-dibromosalicyl)fumarate and its conjugates. These methods provide detailed information on the atomic arrangement, bonding, and three-dimensional structure in both isolated and conjugated forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise chemical structure of organic molecules. For this compound, both ¹H and ¹³C NMR would be essential for confirming its synthesis and purity.
¹H NMR spectra would be expected to show distinct signals for the aromatic protons and the vinylic protons of the fumarate (B1241708) backbone. The chemical shifts and coupling constants of the aromatic protons would be highly informative for confirming the 2,3-dibromo substitution pattern on the salicyl rings, distinguishing it from other isomers.
¹³C NMR spectroscopy would complement the proton data by providing the chemical shifts for each unique carbon atom in the molecule. The carbonyl and vinylic carbons of the fumarate ester, as well as the quaternary and protonated carbons of the dibromosalicyl rings, would have characteristic chemical shifts.
Expected ¹H and ¹³C NMR Data for this compound (Note: The following data is predictive and not based on published experimental results for this specific isomer.)
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Fumarate CH | ~7.0-7.5 | ~130-135 |
| Aromatic CH | ~7.0-8.0 | ~115-140 |
| C=O (Ester) | - | ~160-165 |
| C-O (Aryl) | - | ~145-150 |
| C-Br | - | ~110-125 |
Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and providing a "molecular fingerprint" of a compound.
IR Spectroscopy of this compound would be expected to show strong absorption bands corresponding to the C=O stretching of the ester groups, typically in the region of 1720-1750 cm⁻¹. The C=C stretching of the fumarate double bond and the aromatic rings would also be visible, along with C-O stretching and C-Br stretching vibrations.
Raman Spectroscopy , being particularly sensitive to non-polar bonds, would provide complementary information. The C=C double bond of the fumarate moiety and the symmetric vibrations of the aromatic rings would be expected to produce strong Raman signals. A comparative analysis of IR and Raman spectra can help in understanding the molecular symmetry. mdpi.comresearchgate.netnih.gov
Circular Dichroism (CD) Spectroscopy for Conformational Studies of Conjugates
Circular Dichroism (CD) spectroscopy is an invaluable tool for studying the secondary and tertiary structure of chiral molecules, particularly proteins. When this compound forms conjugates with proteins, such as hemoglobin, CD spectroscopy can be used to investigate conformational changes induced by the cross-linking agent.
Changes in the far-UV CD spectrum (190-250 nm) of a protein upon conjugation would indicate alterations in its secondary structure content (e.g., α-helix, β-sheet). The near-UV CD spectrum (250-350 nm) provides insights into the local environment of aromatic amino acid residues and disulfide bonds, which can be perturbed by the binding of the fumarate derivative. While no specific studies on this compound conjugates are available, this technique remains a critical component of the analytical workflow for such investigations. mdpi.com
Mass Spectrometry for Molecular Characterization
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a molecule and to elucidate its structure through fragmentation analysis. It is particularly crucial for the characterization of biomolecular conjugates.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Intact Conjugates
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of large biomolecules, such as protein conjugates, without significant fragmentation. For a protein conjugate of this compound, ESI-MS would be used to determine the molecular weight of the intact conjugate. This would confirm the successful cross-linking reaction and could also reveal the stoichiometry of the modification (i.e., how many molecules of the cross-linker are bound to each protein).
Peptide Mass Mapping and Fragmentation Analysis for Protein Modifications
To identify the specific sites of modification on a protein, a "bottom-up" proteomics approach is typically employed. chromatographyonline.com This involves the enzymatic digestion of the protein conjugate (e.g., with trypsin) into smaller peptides. lcms.cznih.gov
Peptide Mass Mapping is then performed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). The masses of the resulting peptides from the modified protein are compared to those of the unmodified protein. A mass shift corresponding to the addition of the this compound cross-linker would pinpoint the modified peptide. promega.casciex.com
Fragmentation Analysis , often using tandem mass spectrometry (MS/MS), is subsequently used to sequence the modified peptide and identify the exact amino acid residue(s) to which the cross-linker is attached. nih.govresearchgate.netnih.gov This level of detail is critical for understanding the mechanism of action of the cross-linking agent and its effect on protein structure and function.
Hypothetical Peptide Mass Mapping Data for a Modified Protein (This table illustrates the expected outcome of such an experiment and is not based on actual data for this compound.)
| Peptide Sequence | Expected Mass (Unmodified) | Observed Mass (Modified) | Mass Difference (Da) | Modification |
| LVV-YPWTQR | 1234.5 | 1906.3 | 671.8 | This compound |
| K.VPVDPVNFK.L | 1456.7 | 1456.7 | 0 | Unmodified |
| FLLGNVIVK.A | 1098.6 | 1098.6 | 0 | Unmodified |
X-ray Crystallography and Diffraction Studies of Conjugates
X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, including proteins and their complexes, at atomic resolution. For protein conjugates of this compound, this method could provide precise information on the cross-linked sites and the conformational changes induced by the cross-linker.
Crystallographic Analysis of Cross-linked Protein Structures
Elucidation of Inter- and Intra-molecular Bonding Interactions
Through high-resolution crystal structures, the specific inter- and intra-molecular bonding interactions facilitated by the this compound cross-linker could be elucidated. This would include the geometry of the covalent bonds formed with the protein's amino acid residues and any non-covalent interactions, such as hydrogen bonds or van der Waals forces, that the cross-linker might introduce, thereby stabilizing the protein's conformation.
Information regarding the specific bonding interactions for this compound conjugates is limited. For the related compound, Bis(3,5-dibromosalicyl)fumarate (B1238764), it is known to cross-link lysine (B10760008) residues in hemoglobin. It is anticipated that this compound would also target amine groups on amino acid residues like lysine. The 2,3-dibromo substitution pattern is expected to influence the reactivity and geometry of the cross-link due to steric hindrance, potentially leading to different cross-linking efficiencies and outcomes compared to the 3,5-dibromo analog.
Chromatographic and Electrophoretic Methodologies for Characterization
A suite of chromatographic and electrophoretic techniques is essential for the characterization of protein conjugates, enabling their separation, purity assessment, and the determination of their oligomerization state and isoelectric properties.
High-Performance Liquid Chromatography (HPLC) for Product Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and purifying protein conjugates from unreacted protein, reagent, and byproducts. Reversed-phase HPLC (RP-HPLC) is particularly useful for assessing the purity of the conjugate and for separating different modified forms of the protein.
While HPLC methods have been developed for the analysis of related compounds and their reaction products, specific HPLC chromatograms and detailed protocols for the separation and purity assessment of this compound protein conjugates are not extensively documented in the available literature. A general approach would involve using a C4 or C18 reversed-phase column with a gradient of an organic solvent like acetonitrile (B52724) in water, both containing an ion-pairing agent such as trifluoroacetic acid.
Table 1: Representative HPLC Parameters for Protein Conjugate Analysis
| Parameter | Value |
| Column | C4 or C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Column Temperature | 40 °C |
This table represents a typical starting point for method development, as specific data for this compound conjugates is not available.
Size-Exclusion Chromatography (SEC) for Oligomerization State Determination of Conjugates
Size-Exclusion Chromatography (SEC) is a critical tool for determining the oligomerization state of protein conjugates. By separating molecules based on their hydrodynamic radius, SEC can distinguish between monomers, dimers, and higher-order oligomers, providing direct evidence of inter-protein cross-linking.
There is a lack of specific SEC data, such as elution profiles or tables of molecular weight estimations, for protein conjugates of this compound in the scientific literature. For the well-studied Bis(3,5-dibromosalicyl)fumarate cross-linked hemoglobin, SEC has been instrumental in separating the cross-linked species. nih.govnih.govcapes.gov.br A similar approach would be applicable to conjugates of the 2,3-dibromo isomer.
Table 2: General SEC Parameters for Oligomerization Analysis
| Parameter | Value |
| Column | SEC Column, e.g., 300 Å pore size, 7.8 x 300 mm |
| Mobile Phase | Phosphate Buffered Saline (PBS), pH 7.4 |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 280 nm |
| Standards | Gel filtration standards (e.g., thyroglobulin, γ-globulin, ovalbumin, myoglobin) |
This table provides general parameters for SEC analysis, as specific experimental data for this compound conjugates is not available.
Isoelectric Focusing (IEF) and SDS-PAGE for Protein Conjugate Analysis
Isoelectric focusing (IEF) separates proteins based on their isoelectric point (pI), the pH at which they have no net electrical charge. Cross-linking with this compound is expected to alter the pI of a protein by modifying charged amino acid residues such as lysine. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins based on their molecular weight and is used to visualize the formation of higher molecular weight species resulting from inter-protein cross-linking.
Published IEF and SDS-PAGE data specifically for proteins conjugated with this compound are scarce. In principle, IEF would show a shift in the pI of the modified protein compared to its unmodified form. In SDS-PAGE, under reducing and denaturing conditions, the appearance of a new band at approximately double the molecular weight of the monomeric protein would indicate the formation of a cross-linked dimer.
Table 3: Expected Observations in Electrophoretic Analysis of a Monomeric Protein Cross-linked with this compound
| Technique | Unmodified Protein | Cross-linked Protein (Intra-molecular) | Cross-linked Protein (Inter-molecular Dimer) |
| IEF | Single band at native pI | Shift in pI | Shift in pI |
| SDS-PAGE | Single band at monomeric MW | Single band at monomeric MW | Band at dimeric MW |
This table illustrates the expected outcomes of IEF and SDS-PAGE analysis. Specific experimental results for this compound conjugates are not available in the reviewed literature.
Computational Chemistry and Molecular Modeling of Bis 2,3 Dibromosalicyl Fumarate Interactions
Quantum Mechanical (QM) Studies of Reactivity and Electronic Structure
Currently, there are no specific quantum mechanical studies available in the public domain for Bis(2,3-dibromosalicyl)fumarate. Such studies would be invaluable in providing a foundational understanding of its chemical behavior.
Reaction Pathway Prediction and Transition State Analysis
Information regarding the prediction of reaction pathways and the analysis of transition states for this compound is not present in the reviewed scientific literature. These analyses are crucial for understanding the mechanisms of its potential chemical reactions, including its cross-linking activity.
Electronic Property Calculations and Charge Distribution
Detailed calculations of the electronic properties, such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the charge distribution for this compound have not been published. This information would be key to predicting its reactivity and interaction with biological macromolecules.
Molecular Dynamics (MD) Simulations of Ligand-Protein Interactions
There is a lack of published molecular dynamics simulation studies focusing on the interaction between this compound and proteins. MD simulations are a powerful tool for visualizing and understanding the dynamic nature of these interactions at an atomic level.
Prediction of Conformational Changes and Dynamics in Modified Proteins
Without MD simulation data, it is not possible to detail the specific conformational changes and dynamics that this compound may induce in modified proteins. Such studies on hemoglobin, for instance, would shed light on the allosteric effects resulting from covalent modification.
Free Energy Perturbation and Binding Affinity Calculations
No studies employing free energy perturbation or similar methods to calculate the binding affinity of this compound to target proteins are currently available. These calculations are essential for the quantitative assessment of ligand-protein binding strength.
Docking and Molecular Mechanics (MM) Approaches for Binding Site Prediction
Specific docking and molecular mechanics studies aimed at predicting the binding sites of this compound on proteins have not been reported. While "molecular modeling" has been mentioned in the context of a related compound, detailed computational predictions and validations for this compound are absent from the literature.
Focused Research on this compound in Computational Chemistry Yields Limited Specific Data
Initial investigations into the computational chemistry and molecular modeling of this compound interactions have revealed a significant lack of specific research data for this particular compound. While the broader class of diaspirin cross-linkers is studied, literature and database searches did not yield specific studies on the 2,3-dibromosalicyl isomer that would be necessary to fulfill the requested article outline.
Extensive searches for methodologies such as ligand-protein docking algorithms, energy minimization, and conformational sampling specifically applied to this compound have been unfruitful. The scientific literature is rich with studies on a closely related isomer, bis(3,5-dibromosalicyl)fumarate (B1238764), particularly in the context of its cross-linking effects on hemoglobin. However, due to the strict focus of the requested article on the 2,3-isomer, this information cannot be substituted.
The difference in the position of the bromine atoms on the salicyl ring (positions 2 and 3 versus 3 and 5) would lead to distinct electronic and steric properties. These differences are significant enough to preclude direct extrapolation of computational data from the 3,5-isomer to the 2,3-isomer with the required degree of scientific accuracy.
Consequently, without specific research findings on this compound, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. The requested data tables and detailed research findings for the specified subsections—Ligand-Protein Docking Algorithms for Cross-linker Placement and Energy Minimization and Conformational Sampling of Modified Structures—are not available in the public research domain for this specific compound.
Therefore, the generation of the requested article cannot be completed at this time. Further research would be required to generate the primary data needed to address the computational and molecular modeling interactions of this compound.
Structure Reactivity Relationships in Functional Modification by Bis 2,3 Dibromosalicyl Fumarate
Correlating Structural Features with Reactivity Kinetics
The reactivity of bis(2,3-dibromosalicyl)fumarate is intrinsically linked to the electronic and steric properties conferred by its substituents. The dibromo-substitution pattern on the salicylate (B1505791) moieties plays a critical role in the compound's electrophilicity and its susceptibility to hydrolysis, which in turn affects its efficiency as a cross-linking agent.
Influence of Substituent Hydrophobicity on Reaction Rates
While specific kinetic studies on the influence of substituent hydrophobicity for this compound are not extensively available, the principles can be inferred from studies of related compounds like bis(3,5-dibromosalicyl)fumarate (B1238764). For these types of cross-linking agents, both electrostatic and hydrophobic interactions are crucial for the binding at the target site on hemoglobin, which is often the 2,3-diphosphoglycerate (DPG) binding site. The dibromophenyl rings contribute to hydrophobic interactions with nonpolar residues within the binding pocket.
An increase in the hydrophobicity of the substituents on the salicylate ring generally correlates with an enhanced reactivity towards hemoglobin. This is likely due to more favorable partitioning into the hydrophobic binding cleft of the protein, which increases the local concentration of the reagent and facilitates the acylation reaction.
Steric Effects on Ester Lability and Cross-linking Efficiency
This steric bulk can have a dual effect. On one hand, it may decrease the rate of hydrolysis of the ester bond in aqueous environments, a competing reaction that can deactivate the cross-linker before it reaches its target. On the other hand, the steric hindrance might also affect the orientation of the molecule within the protein's binding site, potentially influencing which lysine (B10760008) residues are accessible for cross-linking. The introduction of a methyl group onto the fumaroyl bridge in related compounds has been shown to decrease ester lability tenfold due to steric effects, suggesting that modifications to the core structure can significantly impact reactivity.
Modulating Protein Function through Targeted Covalent Modification
This compound has been investigated for its ability to covalently modify hemoglobin and, in doing so, allosterically regulate its primary function of oxygen transport. By introducing a covalent bridge between subunits, the conformational flexibility of the hemoglobin tetramer is restricted, which in turn alters its oxygen binding affinity.
Allosteric Regulation of Hemoglobin Oxygen Affinity
The cross-linking of hemoglobin by this compound introduces new intramolecular interactions that can stabilize either the high-affinity (R-state) or low-affinity (T-state) conformation of the protein. The location of the cross-link is a critical determinant of the functional consequences.
In a study involving bovine hemoglobin, reaction with this compound under anaerobic conditions resulted in modified hemoglobin with a significantly reduced oxygen affinity, as indicated by a p50 value in excess of 40 mmHg. nih.gov For comparison, the normal p50 for bovine hemoglobin is around 28 mmHg. This increase in p50 signifies a rightward shift in the oxygen-hemoglobin dissociation curve, meaning that a higher partial pressure of oxygen is required to achieve 50% saturation. This indicates that the cross-linker stabilizes the T-state (deoxy) conformation, which has a lower affinity for oxygen.
| Compound/Condition | Hemoglobin Source | p50 (mmHg) | Reference |
| This compound-modified | Bovine | >40 | nih.gov |
| Unmodified | Bovine | ~28 | nih.gov |
| Bis(3,5-dibromosalicyl)fumarate α-chain cross-linked | Human | Lower than unmodified | nih.gov |
| Bis(3,5-dibromosalicyl)fumarate β-chain cross-linked | Human | Increased | nih.gov |
This table presents a comparison of the partial pressure of oxygen at which hemoglobin is 50% saturated (p50) under different conditions. A higher p50 indicates lower oxygen affinity.
Studies with the related compound, bis(3,5-dibromosalicyl)fumarate, have shown that cross-linking of the beta chains at Lys-82β1 and Lys-82β2, within the 2,3-DPG binding site, leads to an increase in oxygen affinity. nih.gov This is because the cross-link mimics the effect of 2,3-DPG, and by occupying its binding site, it prevents the binding of the natural allosteric effector.
Cross-linking of the alpha chains of hemoglobin has also been achieved with diaspirin compounds. With bis(3,5-dibromosalicyl)fumarate, cross-linking between the alpha chains has been shown to lower the oxygen affinity of R-state hemoglobin. nih.gov
The investigation of bovine hemoglobin modified by this compound also revealed chemical modification of the alpha chains. nih.gov The significant decrease in oxygen affinity observed for the modified hemoglobin is likely a combined effect of both alpha and beta chain cross-linking. The stabilization of the T-state, leading to a higher p50, is a probable consequence of the introduced covalent bridges restricting the conformational changes required for the transition to the high-affinity R-state.
| Cross-linker | Modified Chains | Effect on Oxygen Affinity (p50) |
| This compound | α and β chains | Increased (>40 mmHg) |
| Bis(3,5-dibromosalicyl)fumarate | α chains | Decreased |
| Bis(3,5-dibromosalicyl)fumarate | β chains | Increased |
This table summarizes the effects of different cross-linking patterns on hemoglobin's oxygen affinity.
Influence on Oxygen Binding Cooperativity and Bohr Effect
The functional modification of hemoglobin by this compound induces significant alterations in its oxygen binding characteristics, particularly affecting cooperativity and the Bohr effect. Cross-linking of hemoglobin with a structurally similar compound, bis(3,5-dibromosalicyl) fumarate (B1241708), has been shown to maintain cooperativity, albeit with a slight reduction. This modification primarily lowers the oxygen affinity of the R-state (oxyhemoglobin) conformation of hemoglobin. nih.gov The cross-link stabilizes the hemoglobin tetramer, which can influence the allosteric transitions between the T-state (deoxyhemoglobin) and R-state.
The Bohr effect, a crucial physiological phenomenon where a decrease in pH (or an increase in carbon dioxide partial pressure) causes a decrease in hemoglobin's affinity for oxygen, is also modulated by this cross-linking. Studies on hemoglobin modified by bis(3,5-dibromosalicyl) fumarate have demonstrated that all heterotropic effects, which include the Bohr effect, are diminished. nih.gov This reduction is a direct consequence of the altered allosteric properties of the modified hemoglobin. The cross-linking at the 2,3-diphosphoglycerate (2,3-DPG) binding site interferes with the normal conformational changes that are dependent on pH and the binding of allosteric effectors like 2,3-DPG. nih.gov While direct experimental data for the 2,3-dibromo isomer is limited, the fundamental mechanism of action suggests a similar, though potentially quantitatively different, impact on oxygen binding and the Bohr effect due to the altered steric and electronic properties of the cross-linker.
| Parameter | Effect of Cross-linking with bis(3,5-dibromosalicyl) fumarate | Reference |
| Oxygen Affinity (R-state) | Reduced | nih.gov |
| Cooperativity | Maintained, but slightly reduced | nih.gov |
| Heterotropic Effects (including Bohr Effect) | Diminished | nih.gov |
Restoration of Sickle Hemoglobin Solubility via Cross-linking Mechanisms
A primary therapeutic application of this compound is in the context of sickle cell disease. The underlying pathology of this disease is the polymerization of deoxygenated sickle hemoglobin (deoxy-HbS), leading to the characteristic sickling of red blood cells. srce.hr this compound is designed to specifically counteract this by increasing the solubility of deoxy-HbS. nih.gov
The mechanism involves the covalent cross-linking of the β-subunits of hemoglobin. The compound preferentially reacts with oxyhemoglobin to cross-link the two lysine residues at position 82 of the β-chains (β82-Lys), which are located within the 2,3-DPG binding site. nih.govnih.gov This intramolecular cross-link stabilizes the hemoglobin tetramer. The critical consequence of this cross-linking is the perturbation of the acceptor site for the valine residue at position 6 (Val-6) on an adjacent HbS molecule, which is a key interaction in the polymerization process. nih.gov By disrupting this intermolecular contact, the cross-linking effectively inhibits the aggregation of deoxy-HbS and subsequent fiber formation. Research on the related compound, bis(3,5-dibromosalicyl)fumarate, has shown that this modification markedly increases the solubility of deoxyhemoglobin S. nih.gov While the 2,3-dibromo configuration is known to exhibit reduced reactivity compared to its 3,5-dibromo counterpart, it operates via the same fundamental cross-linking mechanism to enhance HbS solubility.
| Feature | Description | Reference |
| Target Site | Lysine 82 residues on the β-chains of hemoglobin | nih.govnih.gov |
| Mechanism | Intramolecular cross-linking within the 2,3-DPG binding site | nih.gov |
| Effect on HbS | Perturbs the acceptor site for Val-6, inhibiting polymerization | nih.gov |
| Outcome | Increased solubility of deoxygenated sickle hemoglobin | nih.gov |
Mechanistic Insights into Nitric Oxide Scavenging Modulation
The interaction between hemoglobin and nitric oxide (NO) is a critical aspect of vascular physiology. Acellular hemoglobin, when outside the protective environment of the red blood cell, is a potent scavenger of NO, which can lead to vasoconstriction and other adverse effects. nih.gov Chemical modifications of hemoglobin, such as cross-linking with agents like this compound, are explored to mitigate these effects, although direct studies on this specific compound's impact on NO scavenging are not extensively documented.
Altering Heme Reactivity Towards Nitric Oxide
The reactivity of the heme iron within hemoglobin towards nitric oxide is central to the scavenging process. In its oxygenated form, hemoglobin rapidly reacts with NO in a dioxygenation reaction to form nitrate (B79036) and methemoglobin (the ferric form of hemoglobin). nih.gov The rate of this reaction is extremely fast and is primarily limited by the diffusion of NO to the heme pocket. nih.gov
Cross-linking of hemoglobin with compounds like bis(3,5-dibromosalicyl) fumarate has been shown to alter the rate of autoxidation, the process by which oxyhemoglobin is converted to methemoglobin. nih.gov Specifically, α-chain cross-linked hemoglobin exhibits a faster rate of autoxidation compared to unmodified hemoglobin A. nih.gov An increased rate of methemoglobin formation could, in turn, alter the dynamics of NO interaction, as methemoglobin itself can react with NO, albeit through different pathways than oxyhemoglobin. nih.govnih.gov While the heme pocket itself is not directly modified by the cross-linker, the conformational changes induced by the cross-linking can allosterically influence the electronic environment of the heme iron and its accessibility to ligands like NO, thereby modulating its reactivity.
Biochemical Consequences for Endogenous Nitric Oxide Pathways
The scavenging of nitric oxide by acellular hemoglobin can have profound biochemical consequences for endogenous NO pathways. NO is a critical signaling molecule synthesized by endothelial cells that mediates vasodilation, inhibits platelet aggregation, and prevents inflammation. nih.govnih.gov The introduction of a potent NO scavenger into the plasma can disrupt these vital functions.
Applications in Advanced Materials and Chemical Biology Research
Hemoglobin-Based Oxygen Carriers (HBOCs) as Research Models
The development of hemoglobin-based oxygen carriers (HBOCs) as potential red blood cell substitutes has been a significant area of research. A major challenge in this field is the inherent instability of cell-free hemoglobin, which tends to dissociate from its functional tetrameric form (composed of two α and two β subunits) into smaller, toxic dimers. Bis(2,3-dibromosalicyl)fumarate and its isomers, such as bis(3,5-dibromosalicyl)fumarate (B1238764), are pivotal research tools used to address this issue by creating intramolecular cross-links that stabilize the hemoglobin tetramer.
This compound and related diaspirin compounds are designed to be site-specific acylating agents. They selectively introduce a stable, covalent fumaryl (B14642384) bridge between specific lysine (B10760008) residues on the hemoglobin molecule. The reaction with bis(3,5-dibromosalicyl)fumarate, for instance, has been shown to cross-link either between the two β-subunits (at lysine 82β1 and 82β2) when the reaction is carried out on oxyhemoglobin, or between the two α-subunits (at lysine 99α1 and 99α2) when using deoxyhemoglobin. nih.gov This intramolecular cross-linking prevents the dissociation of the 64 kDa tetramer into 32 kDa αβ dimers, which are small enough to be filtered by the kidneys, leading to renal toxicity. nih.gov
The introduction of this fumaryl cross-link significantly enhances the thermal stability of the hemoglobin molecule. For example, hemoglobin cross-linked between the beta chains with a similar reagent, bis(3,5-dibromosalicyl) sebacate (B1225510), showed a 12.5°C increase in its thermal denaturation temperature. nih.gov This increased stability is a critical attribute for the research and development of potential HBOCs.
A crucial aspect of HBOC research is modulating the oxygen-binding properties of cell-free hemoglobin to mimic those of red blood cells. Natural hemoglobin's oxygen affinity is regulated by 2,3-diphosphoglycerate (2,3-DPG), which binds in the central cavity of the deoxy-conformation and lowers its oxygen affinity, facilitating oxygen release to tissues. ditki.com Cell-free hemoglobin lacks this regulation, resulting in an unnaturally high oxygen affinity.
Cross-linking with diaspirin derivatives like bis(3,5-dibromosalicyl)fumarate occurs within the 2,3-DPG binding site, effectively locking the hemoglobin in a lower-affinity T-state conformation. nih.gov This modification reduces the hemoglobin's affinity for oxygen, shifting the oxygen equilibrium curve to the right and increasing the P50 value (the partial pressure of oxygen at which hemoglobin is 50% saturated). For instance, cross-linking with bis(3,5-dibromosalicyl) sebacate increased the P50 from 11.0 mmHg for native hemoglobin to 18.5 mmHg. nih.gov This engineered decrease in oxygen affinity is essential for creating hemoglobin derivatives that can effectively deliver oxygen in research models.
| Hemoglobin Derivative | Cross-linking Site | P50 (mmHg) | Cooperativity (n) | Key Finding |
| Native Human Hemoglobin (HbA) | None | ~11.0 | ~2.2 | High oxygen affinity in the absence of 2,3-DPG. |
| αα-cross-linked Hb (with bis(3,5-dibromosalicyl) fumarate) | Lys 99α1 - Lys 99α2 | Lower than HbA under certain conditions | Slightly reduced | Reduced oxygen affinity of the R-state hemoglobin. nih.gov |
| ββ-cross-linked Hb (with bis(3,5-dibromosalicyl) sebacate) | Lys 82β1 - Lys 82β2 | 18.5 | 2.2 | Decreased oxygen affinity, mimicking the effect of 2,3-DPG. nih.gov |
| Bovine Hb pseudo-crosslinked with mono(3,5-dibromosalicyl)-fumarate | β-cleft lysines | ~40.5 (5.4 kPa) | 1.9 | Hinders dissociation and increases circulation time fivefold in rats. documentsdelivered.com |
This table presents data compiled from various studies on hemoglobin modification. P50 and cooperativity values can vary based on experimental conditions such as pH and buffer composition.
While intramolecular cross-linking solves the problem of tetramer dissociation, the resulting 64 kDa hemoglobin molecule can still be rapidly cleared from circulation. To increase the molecular weight and extend the circulatory half-life, research has focused on polymerizing these stabilized hemoglobin units.
In this strategy, intramolecularly cross-linked hemoglobin, such as Diaspirin Cross-Linked Hemoglobin (DCLHb), serves as a stable building block. nih.gov These stabilized tetramers are then subjected to a second reaction using intermolecular cross-linking agents like glutaraldehyde (B144438) or water-soluble polyamides. nih.govnih.gov This creates large polymers of hemoglobin with significantly higher molecular weights, which are less likely to be cleared by the kidneys or extravasate into tissues. While this compound itself is primarily used for the initial intramolecular stabilization, the principle demonstrates a multi-step approach to building complex, high-molecular-weight oxygen carriers for research purposes. nih.gov
Protein Engineering and Bioconjugation Chemistry
The reactions involving this compound are a prime example of protein engineering and bioconjugation chemistry. These fields aim to create novel proteins or protein conjugates with desired properties by precisely modifying their chemical structure.
The high specificity of the reaction between bis(diaspirin) compounds and hemoglobin is a key aspect of their utility in protein engineering. The reagent is designed to fit into a specific, positively charged pocket on the hemoglobin surface (the 2,3-DPG binding site), directing the reactive acyl groups towards nearby lysine residues. nih.gov The fumaryl group acts as a rigid spacer, holding the two bromosalicyl groups at a fixed distance, which dictates the possible cross-linking sites.
This site-directed modification allows researchers to probe the structure-function relationships of hemoglobin. By selectively cross-linking different subunits (α-α vs. β-β), scientists can study the distinct roles these subunits play in oxygen binding and allosteric regulation. nih.gov Mass spectrometry techniques have been crucial in identifying the precise sites of modification and characterizing the resulting hemoglobin derivatives, confirming the formation of a fumaryl bridge between the targeted lysine residues. nih.govnih.gov
| Reagent | Target Protein | Modification Site | Purpose of Modification |
| Bis(3,5-dibromosalicyl) fumarate (B1241708) | Deoxyhemoglobin | Lys 99α1 and Lys 99α2 | Stabilize tetramer, reduce oxygen affinity. nih.gov |
| Bis(3,5-dibromosalicyl) fumarate | Oxyhemoglobin | Lys 82β1 and Lys 82β2 | Stabilize tetramer, study subunit-specific effects. nih.gov |
| Mono(3,5-dibromosalicyl)-fumarate | Bovine Hemoglobin | EF5 lysines in the β-cleft | Create a "pseudo-crosslink" to prevent dissociation. documentsdelivered.com |
This table illustrates the site-specific nature of modification on hemoglobin using fumarate-based reagents.
The fundamental reaction of this compound—covalently linking protein subunits—is a foundational concept in the creation of larger protein assemblies. While the primary documented use of this specific reagent is the intramolecular cross-linking of the four subunits within a single hemoglobin molecule, the principle can be extended.
The stabilized, cross-linked hemoglobin tetramer itself can be considered a new, engineered protein subunit. As discussed in the polymerization strategies for HBOCs, these modified tetramers can then be used as monomers in further reactions to create well-defined oligomers and polymers. nih.gov This demonstrates a hierarchical approach to building complex protein architectures: first, stabilizing the base unit with a specific intramolecular cross-linker like a fumarate reagent, and second, using a different chemical strategy to assemble these stable units into a larger, multi-subunit complex. This allows for the systematic investigation of how the size and architecture of protein assemblies influence their function and behavior in biological systems.
Based on the available scientific literature, a comprehensive article on "this compound" focusing on the specific areas outlined in your request cannot be generated. The current body of research on this compound is predominantly centered on its application as a cross-linking agent for hemoglobin, with a particular focus on modifying lysine residues to study and potentially address conditions like sickle cell disease.
The search for information regarding the use of "this compound" in the following areas, as per your outline, did not yield any specific or detailed findings:
Research in Polymer and Supramolecular Chemistry:There is a lack of published studies detailing the use of "this compound" for:
Development of Dendritic and Higher-Order Protein Structures
Due to the absence of research in these specific areas, it is not possible to provide a scientifically accurate and detailed article that adheres to the strict confines of your request. The available information is almost exclusively related to hemoglobin modification, a topic that falls outside the scope of the provided outline.
Degradation Pathways and Stability Studies of Bis 2,3 Dibromosalicyl Fumarate and Its Conjugates
Hydrolytic Degradation Mechanisms
The ester linkages in Bis(2,3-dibromosalicyl)fumarate are susceptible to hydrolysis, a process that can be influenced by both pH and the presence of enzymes.
pH-Dependent Hydrolysis Kinetics
The rate of hydrolysis of the ester bonds in this compound is expected to be significantly dependent on pH. Generally, ester hydrolysis can be catalyzed by both acids and bases.
In acidic conditions, the reaction would involve the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. Conversely, under basic conditions, the hydroxide (B78521) ion, a potent nucleophile, would directly attack the carbonyl carbon, leading to the cleavage of the ester bond.
While specific kinetic data for this compound is unavailable, studies on related compounds like Bis(3,5-dibromosalicyl)fumarate (B1238764) indicate a high susceptibility to hydrolysis. For instance, the 3,5-isomer exhibits rapid hydrolysis at the erythrocyte membrane. It is reasonable to hypothesize that this compound would exhibit similar pH-dependent hydrolysis, though the precise rates would be influenced by the electronic effects and steric hindrance imposed by the bromine atoms at the 2 and 3 positions of the salicyl ring.
Table 1: Postulated pH-Dependent Hydrolysis of this compound
| pH Range | Predominant Mechanism | Expected Relative Rate | Postulated Products |
| < 7 | Acid-catalyzed hydrolysis | Moderate | 2,3-Dibromosalicylic acid and Fumaric acid |
| 7 | Neutral hydrolysis | Slow | 2,3-Dibromosalicylic acid and Fumaric acid |
| > 7 | Base-catalyzed hydrolysis | Rapid | 2,3-Dibromosalicylate and Fumarate (B1241708) |
Enzymatic Hydrolysis by Hydrolases in Model Biological Systems
In biological systems, the hydrolysis of this compound would likely be accelerated by hydrolase enzymes, particularly esterases. These enzymes provide an alternative reaction pathway with a lower activation energy.
Although no studies have specifically investigated the enzymatic hydrolysis of this compound, research on the 3,5-isomer demonstrates that its hydrolysis is catalyzed at the outer surface of the erythrocyte membrane. This enzymatic activity is a limiting factor for the intracellular delivery of the compound. It is plausible that this compound would also be a substrate for various esterases present in biological fluids and tissues, leading to its degradation into 2,3-dibromosalicylic acid and fumaric acid. The kinetics of this enzymatic hydrolysis would depend on the specific enzymes involved, their concentration, and the accessibility of the ester bonds to the active site of the enzyme.
Oxidative Degradation Mechanisms
The stability of this compound can also be compromised by oxidative processes, including reactions with reactive oxygen species and photolytic degradation.
Susceptibility to Reactive Oxygen Species
Reactive oxygen species (ROS), such as hydroxyl radicals (•OH), superoxide (B77818) anions (O₂⁻•), and hydrogen peroxide (H₂O₂), are highly reactive molecules that can be encountered in biological systems and during certain chemical processes. The aromatic rings and the fumarate double bond in this compound represent potential sites for oxidative attack.
Hydroxyl radicals, being extremely reactive, could potentially add to the aromatic rings or the double bond, initiating a cascade of reactions leading to the degradation of the molecule. The presence of bromine atoms on the salicylic (B10762653) acid moieties could influence the reactivity of the aromatic ring towards ROS. However, without specific experimental data, the susceptibility of this compound to oxidative degradation by various ROS remains speculative.
Photolytic Degradation Pathways and Photostability
Exposure to light, particularly in the ultraviolet (UV) range, can induce the degradation of organic molecules. For this compound, the aromatic rings and the conjugated system of the fumarate moiety are chromophores that can absorb UV radiation.
Upon absorption of a photon, the molecule can be excited to a higher energy state, from which it can undergo various photochemical reactions. These may include cleavage of the ester bonds, reactions involving the bromine substituents, or polymerization. The photostability of the compound would depend on the efficiency of these degradation pathways versus the processes that allow the molecule to return to its ground state without chemical change. There is currently no available information in the scientific literature regarding the photolytic degradation pathways or the photostability of this compound.
Future Directions and Emerging Research Avenues
Integration with Advanced Biotechnological Platforms
The primary application of Bis(2,3-dibromosalicyl)fumarate has been in fundamental research, but its unique hemoglobin-modifying properties present significant opportunities for integration into advanced biotechnological platforms. A key area of future development is in the creation of Hemoglobin-Based Oxygen Carriers (HBOCs), commonly known as blood substitutes. The related compound, Bis(3,5-dibromosalicyl)fumarate (B1238764), has been studied for its ability to cross-link hemoglobin, enhancing its stability outside of red blood cells. nih.gov These modified hemoglobins (B146990) are considered potential blood substitutes, a critical need in transfusion medicine. nih.gov Future research could focus on applying this compound to create novel HBOCs, assessing their stability, oxygen-carrying capacity, and biocompatibility.
Another emerging platform is advanced cell-based therapies. For instance, Tumor-Infiltrating Lymphocyte (TIL) therapy involves isolating a patient's own lymphocytes, expanding and optimizing them in vitro, and re-infusing them to fight cancer. firstwordpharma.com While distinct from hemoglobin modification, the principle of extracting, modifying, and reintroducing patient cells is a powerful paradigm. Future studies could explore the ex vivo modification of hematopoietic stem cells using this compound or its derivatives to produce red blood cells with inherent anti-sickling properties, offering a potential long-term therapeutic strategy for sickle cell disease.
| Biotechnological Platform | Potential Application of this compound | Research Objective |
| Hemoglobin-Based Oxygen Carriers (HBOCs) | Covalent cross-linking of hemoglobin to create stable, cell-free oxygen carriers. | To develop a safe and effective blood substitute for emergency transfusions. |
| Ex Vivo Cell Modification | Pre-treatment of red blood cells or their progenitors to prevent sickling. | To create a durable, cell-based therapy for sickle cell disease. |
| Disease Modeling | Use in organ-on-a-chip or advanced 3D culture systems with patient-derived cells. | To study the pathophysiology of sickle cell disease and test new therapeutic agents. |
Exploration of Novel Reaction Partners and Substrates
While hemoglobin is the primary and intended target of this compound, its reactive nature suggests the potential for interaction with other biological molecules. The compound is a diaspirin, designed to cross-link lysine (B10760008) residues. nih.gov Many proteins possess surface-exposed lysine residues, and future research could explore the broader proteomic impact of this compound. Identifying off-target interactions is crucial for understanding its complete biological activity and for the development of more specific derivatives.
Furthermore, the structure of this compound offers opportunities for synthetic modification to engage novel reaction partners. The fumarate (B1241708) linker, for example, could be replaced with other chemical entities to alter the spacing or geometry of the cross-link. Inspired by advances in "click chemistry," novel cross-linkers can be synthesized with specific functionalities. rsc.org Future work could involve creating derivatives of this compound that incorporate photo-activatable groups, such as diazirines. thermofisher.com This would allow for precise temporal and spatial control over the cross-linking reaction, enabling researchers to capture specific protein-protein interactions in living cells or tissues with high precision.
| Research Avenue | Scientific Approach | Goal |
| Off-Target Proteomics | Mass spectrometry-based proteomic analysis of cells treated with the compound. | To identify novel protein substrates and understand the broader biological effects. |
| Linker Modification | Synthesis of analogs with varied linker lengths and rigidities. | To optimize cross-linking efficiency and target different protein topographies. |
| Photo-activatable Derivatives | Incorporation of photoreactive moieties (e.g., diazirines, aryl azides). | To enable light-induced cross-linking for studying dynamic molecular interactions. |
| Targeted Conjugates | Attaching the molecule to antibodies or other targeting ligands. | To deliver the cross-linking agent to specific cell types or tissues. |
High-Throughput Screening and Combinatorial Chemistry in Derivatives Design
The discovery of new therapeutic agents for diseases like sickle cell anemia is being accelerated by high-throughput screening (HTS). youtube.com Automated imaging systems are now used to screen thousands of compounds for their ability to prevent the characteristic "sickling" of red blood cells under hypoxic conditions. nih.govacs.org Such HTS platforms are ideal for testing libraries of new derivatives of this compound to identify compounds with superior anti-sickling activity. acs.orgumn.edu These assays can rapidly quantify sickling and can be designed to exclude compounds that work by undesirable mechanisms, such as oxidation of hemoglobin. nih.gov
To supply these HTS campaigns with novel chemical matter, combinatorial chemistry offers a powerful strategy. By systematically varying the components of the core structure, vast libraries of related compounds can be generated. For this compound, this could involve synthesizing analogs with different halogen substitutions on the salicylic (B10762653) acid rings or altering the fumarate bridge. Studies on the related Bis(3,5-dibromosalicyl)fumarate have already shown that modifying the linker can significantly affect the compound's stability and ability to enter red blood cells. nih.gov A combinatorial approach would allow for a detailed exploration of the structure-activity relationship, optimizing for potency, cell permeability, and metabolic stability.
| Strategy | Technology | Objective |
| Combinatorial Synthesis | Solid-phase or solution-phase parallel synthesis. | To rapidly generate a diverse library of this compound analogs. |
| High-Throughput Screening (HTS) | Automated microscopy and high-content imaging of red blood cells. | To screen compound libraries for anti-sickling efficacy and identify lead candidates. nih.gov |
| Structure-Activity Relationship (SAR) Analysis | Analysis of HTS data in conjunction with chemical structures. | To identify the molecular features that confer optimal activity and guide further design. |
Advanced Computational Approaches for Predictive Design and Optimization
Advanced computational methods are becoming indispensable in modern drug discovery for predicting how a molecule will behave in a biological system. For a compound like this compound, computational approaches can provide profound insights and guide the design of improved derivatives. Molecular docking and molecular dynamics (MD) simulations can be used to model the interaction between the compound and its hemoglobin target with atomic-level detail. These models can predict the precise binding orientation in the 2,3-diphosphoglycerate (DPG) binding site and elucidate how the covalent cross-link stabilizes a specific conformational state of the protein. nih.gov
Furthermore, computational models can predict key properties that determine a drug's success, such as its transport across the red blood cell membrane. For the related Bis(3,5-dibromosalicyl)fumarate, research has highlighted the importance of hydrophobicity and steric effects on its reactivity and transport. nih.gov Predictive algorithms and machine learning can analyze patterns across a virtual library of derivatives to identify candidates with an optimal balance of properties, such as high binding affinity for hemoglobin and low reactivity with off-target proteins. This predictive power can significantly reduce the number of compounds that need to be synthesized and tested, accelerating the discovery process and making it more efficient. youtube.com
Q & A
Q. What are the standard methods for synthesizing Bis(3,5-dibromosalicyl)fumarate and characterizing its purity?
The compound is synthesized by reacting fumaroyl chloride with 3,5-dibromosalicylic acid derivatives under anhydrous conditions, followed by recrystallization from ethanol to ensure purity . Characterization involves reverse-phase HPLC to detect hydrolysis byproducts (e.g., monoester) and two-dimensional gel electrophoresis to confirm hemoglobin crosslinking specificity . DEAE-cellulose chromatography is used for purification, with UV-Vis spectroscopy (λmax 280 nm) verifying structural integrity .
Q. How does Bis(3,5-dibromosalicyl)fumarate facilitate hemoglobin crosslinking in blood substitute development?
The compound crosslinks β-subunit lysine residues (β82Lys) in deoxygenated hemoglobin, stabilizing the T-state conformation via covalent bonds . This is achieved by incubating stroma-free hemolysate with the reagent (1–2 mM) in bis-Tris buffer (pH 7.2) at 37°C for 2 hours . Crosslinking efficiency (>90%) is validated using SDS-PAGE and mass spectrometry .
Q. What experimental approaches quantify hydrolysis kinetics in biological systems?
Hydrolysis is studied using 20% red cell suspensions in phosphate buffer (pH 7.2) at 37°C. Aliquots are centrifuged at timed intervals, and extracellular metabolites (monoester, dibromosalicylic acid) are quantified via HPLC with a C18 column . Spontaneous vs. enzymatic hydrolysis is differentiated using protease inhibitors (e.g., PMSF), which reduce catalytic activity by >90% .
Q. What therapeutic applications have been demonstrated for this compound?
Preclinical studies show efficacy as a resuscitative fluid (10 mL/kg of 14% solution) post-hemorrhage, matching whole blood’s cardiovascular stabilization capacity . It also reduces cerebral ischemia in rodent models by 40–50% through improved oxygen delivery .
Q. Which analytical methods resolve structural and functional properties?
Key methods include:
- Chromatography : DEAE-cellulose for separating crosslinked/non-crosslinked hemoglobin .
- Electrophoresis : Two-dimensional gels to identify crosslinked dimers (e.g., β82Lys-β82Lys) .
- Spectroscopy : Circular dichroism to monitor T-state stabilization .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing hydrolysis?
Yield improvements (30–40%) are achieved by maintaining a 1:2 molar ratio of fumaroyl chloride to dibromosalicylic acid under nitrogen at 4–8°C . Anhydrous dimethylformamide reduces hydrolysis, while real-time HPLC monitoring allows immediate pH adjustment (7.2–7.6) to stabilize the diester .
Q. Why does the fumarate derivative exhibit 80-fold greater reactivity than succinate analogs?
The electron-withdrawing double bond in fumarate increases electrophilicity at ester carbonyls, accelerating nucleophilic attack by lysine residues (k = 3.2 × 10⁻³ min⁻¹ vs. 4.0 × 10⁻⁵ min⁻¹ for succinate) . Quantum mechanical calculations (DFT/B3LYP) show enhanced charge delocalization in the transition state, confirmed by X-ray crystallography of hemoglobin adducts .
Q. What structural modifications enhance intracellular transport for hemoglobin modification?
Adding methyl groups to the fumaryl bridge (e.g., mesaconate derivative) reduces ester stability 10-fold, enabling passive diffusion through erythrocyte membranes . Larger alkyl chains (e.g., n-butyl) further improve transport kinetics (k = 5.2 × 10⁻⁵ min⁻¹) by enhancing lipophilicity .
Q. How do researchers resolve contradictions in crosslinking efficiency data?
Discrepancies between in vitro and intracellular modification rates are addressed by:
Q. Which structural features determine specificity for the 2,3-DPG binding site?
Molecular docking studies identify critical interactions:
- Negative charges : Carboxylate groups align with β82Lys and His143 .
- Hydrophobic moieties : Dibromophenyl rings interact with Val1 and Trp37 residues .
- Bridge length : 6.2 Å between ester groups matches the β-subunit cleft . Comparative solubility assays show a 50% increase in deoxyhemoglobin S solubility for fumarate vs. native protein (Table III) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
